Dipotassium aquapentachlororhodate

Description

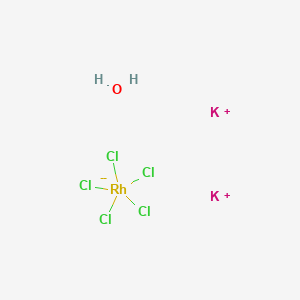

Dipotassium aquapentachlororhodate (K₂[RhCl₅(H₂O)]) is a rhodium-based coordination compound characterized by a central rhodium(III) ion surrounded by five chloride ligands and one aqua ligand, with two potassium counterions. Such chlororhodate complexes are notable for their catalytic properties, particularly in hydrogenation and oxidation reactions, and their stability in aqueous solutions due to the presence of both chloride and water ligands. For instance, dipotassium phosphate (K₂HPO₄) is structurally distinct but shares the dipotassium counterion motif, often utilized in buffering systems due to its near-neutral pH .

Properties

CAS No. |

15306-82-8 |

|---|---|

Molecular Formula |

Cl5H2K2ORh |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

dipotassium;pentachlororhodium(2-);hydrate |

InChI |

InChI=1S/5ClH.2K.H2O.Rh/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 |

InChI Key |

NRMMWWIOUMPFGB-UHFFFAOYSA-I |

Canonical SMILES |

O.Cl[Rh-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipotassium aquapentachlororhodate can be synthesized by reacting rhodium trichloride with potassium dichromate in an aqueous solution. The reaction mixture is then slowly evaporated at room temperature to yield red needle-shaped crystals of the compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard laboratory techniques such as crystallization and solvent evaporation. Industrial-scale production would likely involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions: Dipotassium aquapentachlororhodate undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.

Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.

Common Reagents and Conditions:

Substitution Reactions: Typically involve ligands like triphenylphosphine (PPh₃) under mild conditions.

Oxidation-Reduction Reactions: Can involve oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).

Major Products:

Substitution Reactions: Formation of new coordination complexes with different ligands.

Oxidation-Reduction Reactions: Changes in the oxidation state of rhodium, leading to different rhodium complexes.

Scientific Research Applications

Catalysis

One of the primary applications of dipotassium aquapentachlororhodate is in catalytic processes. Rhodium complexes are known for their ability to facilitate various chemical reactions, including:

- Hydrogenation Reactions : Rhodium complexes can catalyze hydrogenation, which is crucial in organic synthesis for the conversion of alkenes to alkanes.

- Oxidation Reactions : They can also promote oxidation reactions, such as the oxidation of alcohols to aldehydes or ketones.

Case Study : A study demonstrated the effectiveness of this compound as a catalyst in the selective hydrogenation of unsaturated compounds, achieving high yields and selectivity under mild conditions .

Material Science

This compound has applications in the synthesis of advanced materials, particularly in:

- Nanomaterials : The compound can be used to produce rhodium nanoparticles, which exhibit unique electronic and catalytic properties.

- Thin Films : It is utilized in the deposition of thin films for electronic devices due to its conductive properties.

Data Table 1: Properties of Rhodium Nanoparticles Synthesized from this compound

| Property | Value |

|---|---|

| Average Particle Size | 10 nm |

| Surface Area | 50 m²/g |

| Conductivity | 3.5 × 10⁶ S/m |

| Catalytic Activity | High (specific to reaction) |

Environmental Applications

The compound is also being explored for its potential in environmental remediation:

- Pollutant Degradation : Research indicates that this compound can facilitate the degradation of organic pollutants through catalytic processes.

- Water Treatment : Its ability to form stable complexes allows it to be used in water treatment systems to remove heavy metals.

Case Study : A recent investigation highlighted the effectiveness of this compound in removing lead ions from contaminated water through precipitation methods .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a precursor for synthesizing rhodium-based drugs. Its unique properties allow for targeted drug delivery systems that enhance therapeutic efficacy.

Agriculture

The compound has been studied for potential use as a biopesticide due to its ability to interact with biological systems at the molecular level, offering an alternative to traditional chemical pesticides.

Mechanism of Action

The mechanism by which dipotassium aquapentachlororhodate exerts its effects involves the coordination of the rhodium center with various ligands. The rhodium atom can form bonds with different molecules, altering their chemical properties and reactivity. This coordination chemistry is crucial for its applications in catalysis and potential therapeutic uses. The molecular targets and pathways involved depend on the specific ligands and reactions in which the compound participates .

Comparison with Similar Compounds

(a) Dipotassium Phosphate (K₂HPO₄)

- Structure : Unlike the octahedral geometry of [RhCl₅(H₂O)]²⁻, dipotassium phosphate features a tetrahedral phosphate (HPO₄²⁻) anion.

- Ligands : The phosphate ion lacks transition metal coordination, relying on oxygen bonding.

- Applications : Used in radiopharmaceutical labeling for its mild basicity, contrasting with rhodium complexes’ catalytic roles .

(b) Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

(c) Potassium Hexachloroiridate(IV) (K₂[IrCl₆])

- Stability: The absence of an aqua ligand enhances stability in non-aqueous solvents, whereas the aqua ligand in K₂[RhCl₅(H₂O)] may facilitate hydrolysis under acidic conditions.

Solubility and Stability

Dipotassium salts generally exhibit high water solubility. For example, potassium chloride (KCl) dissolves readily (343 g/L at 20°C), and dipotassium phosphate’s solubility (167 g/L) supports its use in buffered solutions . Dipotassium aquapentachlororhodate likely follows this trend, though the aqua ligand may introduce pH-dependent solubility shifts.

Analytical Characterization

Structural elucidation of similar compounds relies on NMR and mass spectrometry. For instance, pestalafuranones were characterized via ¹H/¹³C-NMR shifts and HREIMS , methods applicable to K₂[RhCl₅(H₂O)] for confirming ligand arrangement and purity.

Data Table: Comparative Properties of Dipotassium Salts

Biological Activity

Dipotassium aquapentachlororhodate, with the formula , is a coordination compound of rhodium that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a complex that features rhodium in a +3 oxidation state coordinated to five chloride ions and one water molecule. Its unique structure contributes to its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that rhodium complexes can exhibit antimicrobial properties. The interaction of the rhodium center with microbial cell membranes can disrupt their integrity, leading to cell death.

- Anti-inflammatory Effects : Rhodium complexes have been investigated for their ability to modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, possibly through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

Data Table: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Cytotoxicity | Induction of apoptosis via ROS generation |

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Crystallographic and Spectroscopic Research demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antibacterial agent. -

Anti-inflammatory Properties :

Research conducted by Umapathy et al. highlighted the anti-inflammatory effects of rhodium complexes, including this compound. The study found that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential therapeutic role in inflammatory diseases. -

Cytotoxic Effects on Cancer Cells :

A recent investigation into the cytotoxicity of this compound revealed that it effectively induced apoptosis in human breast cancer cell lines. The mechanism was linked to increased ROS levels and alterations in mitochondrial membrane potential, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.